

SK-MEL-24 Cell Line: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MEL24

Cat. No.: B12395165

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For Researchers, Scientists, and Drug Development Professionals

Overview and Origin

The SK-MEL-24 cell line is a human melanoma line established from a metastatic tumor site in a lymph node of a 67-year-old Caucasian male.^{[1][2]} It is one of an extensive series of melanoma cell lines isolated by T. Takahashi and associates at the Memorial Sloan-Kettering Cancer Center.^[3] The cells grow adherently and exhibit a distinct stellate morphology (star-shaped).^[3]

SK-MEL-24 is tumorigenic, capable of forming malignant melanomas in nude mice, making it a valuable in vivo model.^[2] It is frequently used in cancer research, including for 3D cell culture applications and immuno-oncology studies.^[3] Notably, it is considered a model for inherent drug resistance, being less aggressive and more adaptive compared to other common melanoma lines like A375, which allows for the study of resistance mechanisms that exist prior to treatment.^[4]

Molecular and Quantitative Characteristics

SK-MEL-24 possesses a distinct molecular profile that is critical for experimental design and interpretation. While originally described by some sources as wild-type for BRAF and NRAS,^[1] comprehensive genomic analyses by large-scale projects such as the Cancer Cell Line Encyclopedia (CCLE) have confirmed the presence of a heterozygous BRAF V600E mutation.

[2] This mutation is a key driver in melanoma and constitutively activates the MAPK/ERK signaling pathway.

Table 1: Molecular Profile

Feature	Description	Citation(s)
Primary Disease	Malignant Melanoma	[1]
Organism	Human (Homo sapiens)	[3]
Tissue Source	Metastatic Site (Lymph Node)	[1][2]
Morphology	Adherent, Stellate	[3]
BRAF Status	Heterozygous p.Val600Glu (V600E)	[2]
NRAS Status	Wild-Type	[1]
TP53 Status	Wild-Type / No Reported Mutation	[2][4]
TERT Status	Promoter Mutation (c.1-124C>T)	[2]
Microsatellite Instability	Stable (MSS)	[2]
Antigen Expression	Blood Type O; Rh+; HLA A1, A2, B12, B14, Cw5	[2]
Isoenzymes	AK-1, 1; ES-D, 1; G6PD, B; GLO-I, 1-2; Me-2, 2; PGM1, 1; PGM3, 2	[2]

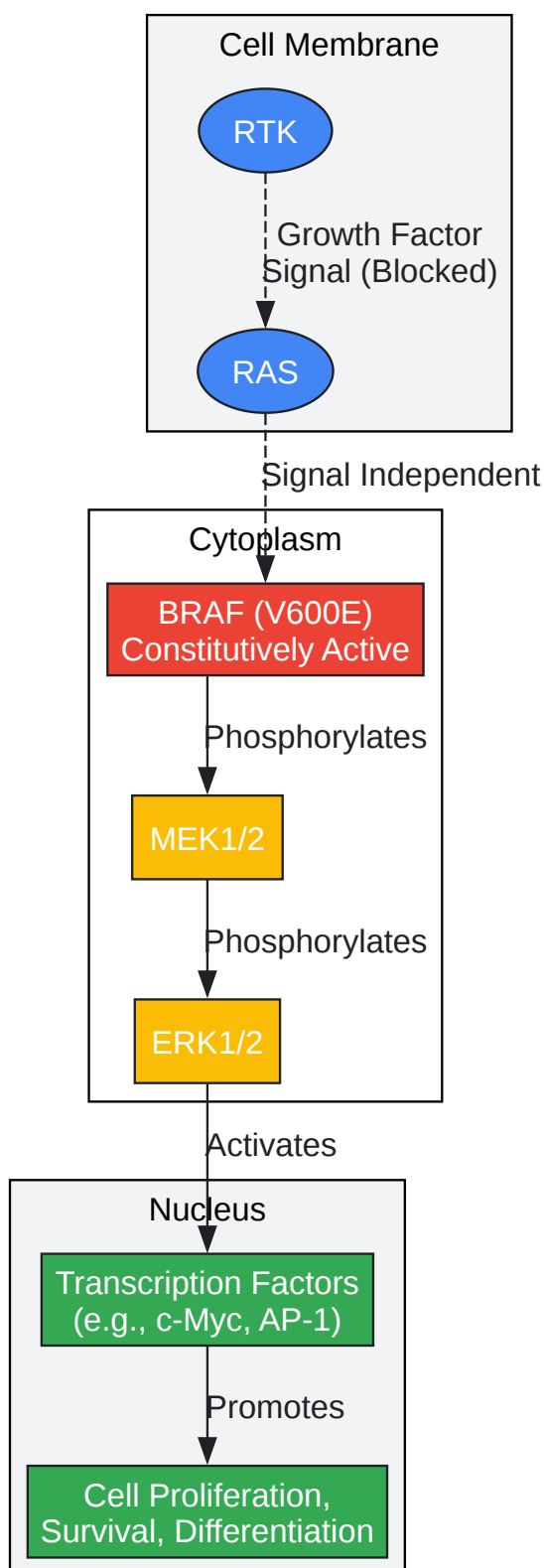
Table 2: Quantitative Cellular Data

Parameter	Value	Citation(s)
Calculated Doubling Time	~110.8 hours	[5]
Untreated Cell Cycle Distribution	G0/G1: 53.17% S: 44.06% G2/M: 2.77%	[4]
Invasion Inhibition by Imiquimod (24h)	43.87% (at 10 µg/ml) 67.02% (at 30 µg/ml)	[6]
Viability Reduction by Apigenin (72h)	~25% (at 30 µM) ~37% (at 60 µM)	[7]

Key Signaling Pathways

BRAF/MAPK Signaling Pathway

The heterozygous BRAF V600E mutation in SK-MEL-24 leads to the constitutive activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation. The V600E mutation renders the BRAF kinase independent of upstream signals from receptor tyrosine kinases (RTKs) and RAS, leading to unchecked downstream signaling through MEK and ERK, which in turn promotes uncontrolled cell growth.



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Caption: Constitutively active BRAF V600E signaling in SK-MEL-24.

Epigenetic Characteristics

Epigenetic modifications, including DNA methylation and histone alterations, are crucial in melanoma progression by regulating gene expression without changing the DNA sequence. Genome-wide analyses have been performed on panels of melanoma cell lines, including SK-MEL-24, revealing distinct epigenetic landscapes.[\[2\]](#)

In melanoma, there is often a pattern of hypermethylation (silencing) of tumor suppressor gene promoters. Conversely, key oncogenic pathways can be regulated by methylation status. For example, the expression of the master melanocyte transcription factor, MITF, and its downstream targets involved in pigmentation (e.g., TYR, MLANA) can be controlled by the methylation of CpG sites in their promoter regions.[\[2\]](#) Cell lines with low MITF expression often exhibit hypermethylation of these genes. The specific methylation profile of SK-MEL-24 contributes to its unique phenotype and drug resistance profile.

Experimental Protocols and Workflows

Cell Culture and Maintenance

This protocol is based on the recommendations from ATCC, the primary distributor of the SK-MEL-24 cell line.[\[3\]](#)

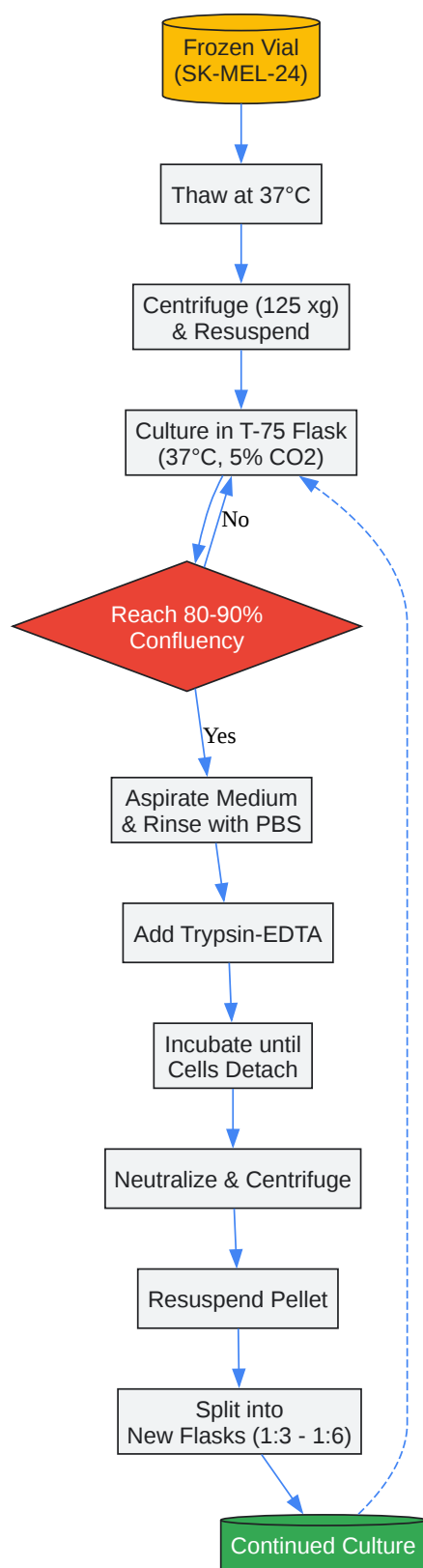
Materials:

- Base Medium: Eagle's Minimum Essential Medium (EMEM)
- Supplements: 15% Fetal Bovine Serum (FBS)
- Cryoprotectant: Complete growth medium with 5% (v/v) DMSO
- Dissociation Reagent: 0.25% (w/v) Trypsin- 0.53 mM EDTA solution
- Phosphate-Buffered Saline (PBS), Ca⁺⁺/Mg⁺⁺ free

Protocol Steps:

- Thawing: Thaw cryopreserved vial rapidly (~2 minutes) in a 37°C water bath. Decontaminate the vial with 70% ethanol.

- Initial Culture: Transfer contents to a centrifuge tube with 9.0 mL of pre-warmed complete growth medium. Centrifuge at 125 xg for 5-7 minutes. Resuspend the pellet in fresh medium and transfer to a T-25 or T-75 culture flask.
- Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Medium Change: Change medium every 2-3 days.
- Subculture (Passaging):
 - When cells reach ~80-90% confluency, aspirate the medium.
 - Briefly rinse the cell layer with PBS.
 - Add 2.0-3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until cells are dispersed (5-15 minutes). Incubation at 37°C can facilitate detachment.
 - Neutralize trypsin with complete growth medium and centrifuge.
 - Resuspend the cell pellet and dispense into new flasks at a recommended split ratio of 1:3 to 1:6.



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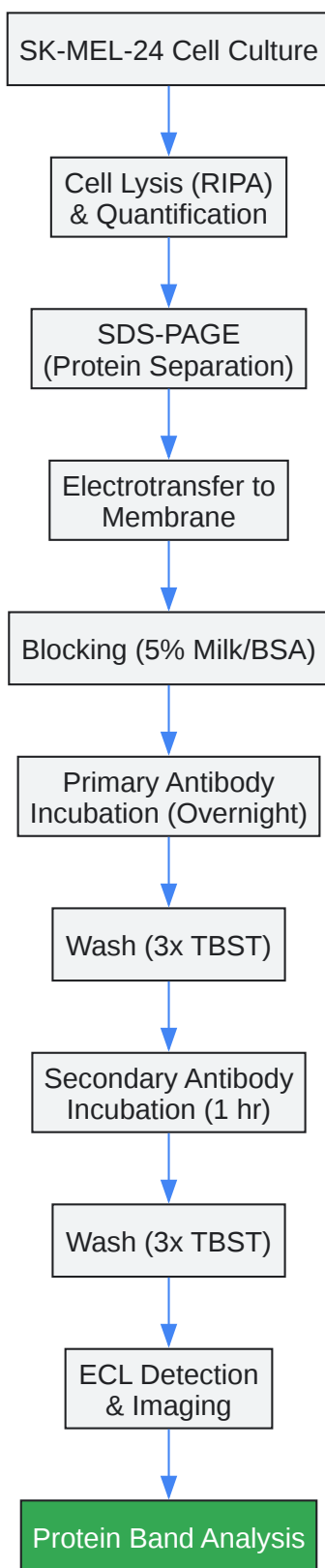
Caption: Standard workflow for culturing the SK-MEL-24 cell line.

Western Blotting for Protein Expression Analysis

This is a generalized protocol for analyzing protein expression (e.g., MAPK pathway components) in SK-MEL-24.

Protocol Steps:

- **Sample Preparation:** Culture SK-MEL-24 cells to ~80% confluency. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and sonicate to shear DNA. Centrifuge at high speed (e.g., 18,000 xg) for 15 minutes at 4°C to pellet debris.
- **Protein Quantification:** Determine protein concentration of the supernatant using a BCA or Bradford assay.
- **Gel Electrophoresis:** Denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample buffer. Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- **Protein Transfer:** Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
- **Blocking:** Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- **Detection:** After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.



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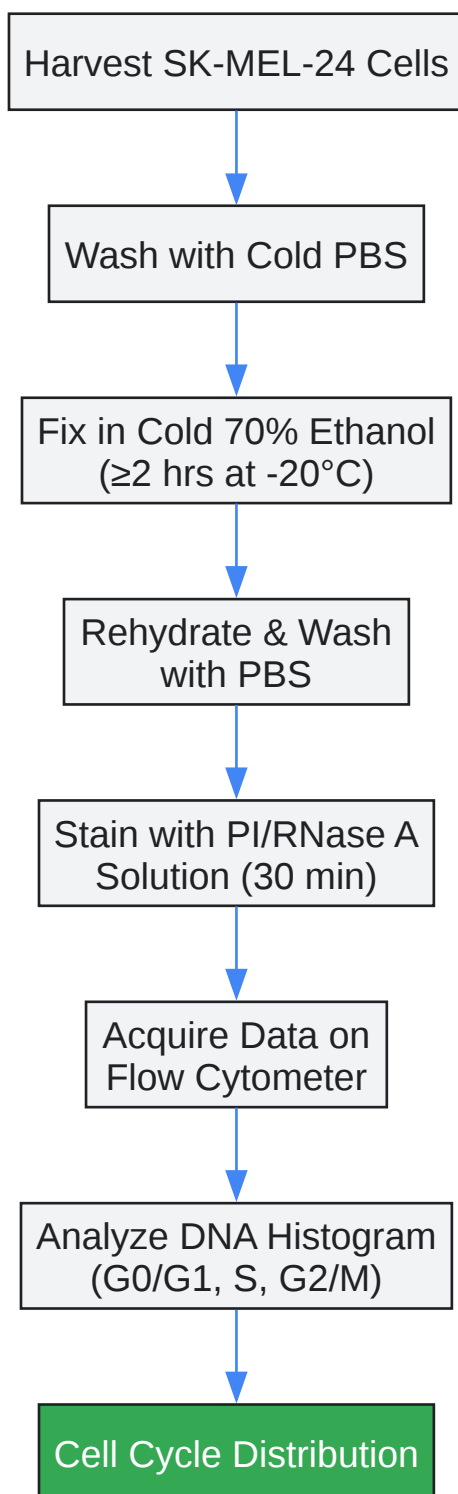
Caption: Workflow for Western Blot analysis of SK-MEL-24 cells.

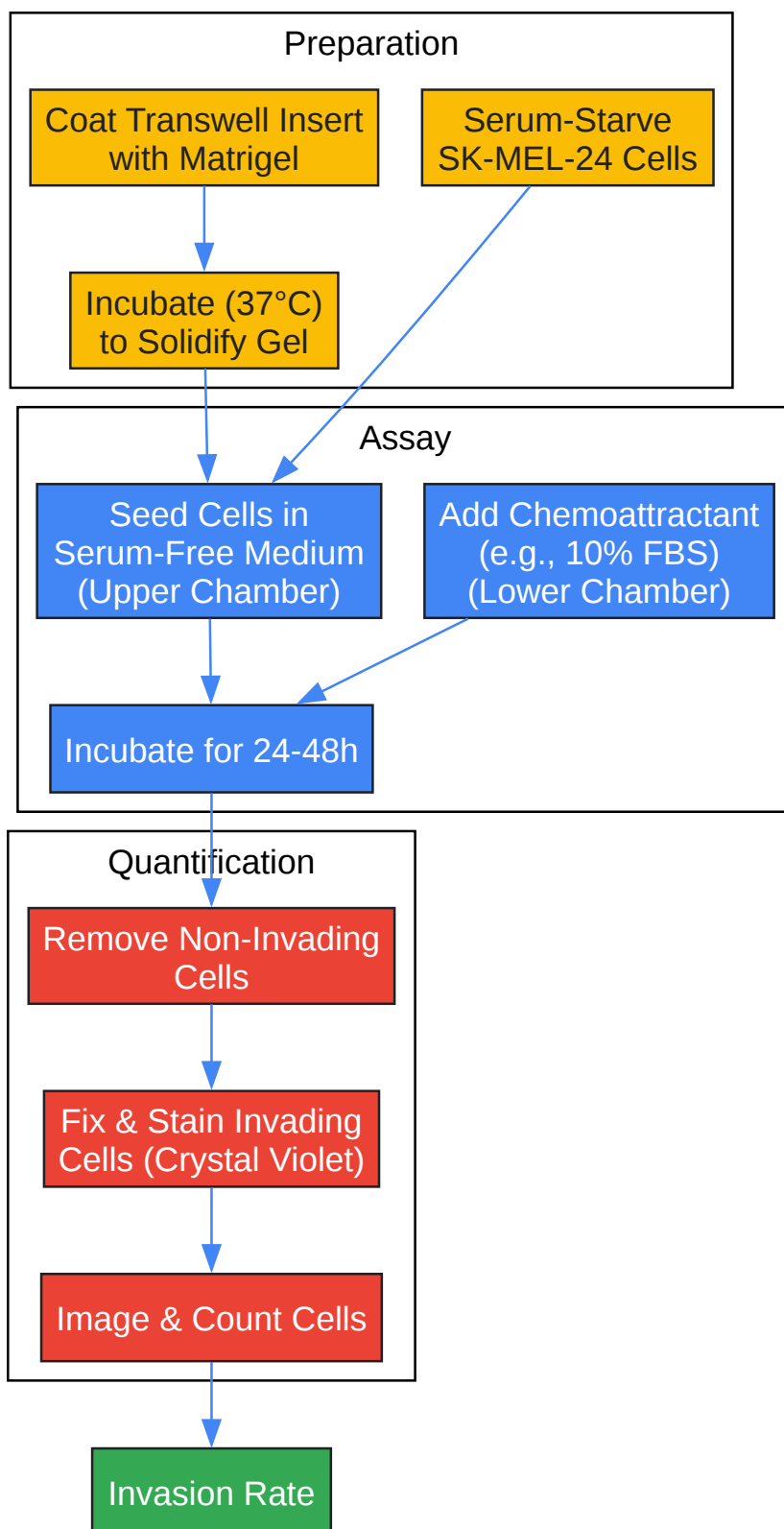
Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.

Protocol Steps:

- **Cell Harvest:** Culture SK-MEL-24 cells to desired confluency. Harvest cells using Trypsin-EDTA and collect them in a centrifuge tube.
- **Washing:** Wash cells once with cold PBS by centrifuging at ~300 xg for 5 minutes.
- **Fixation:** Resuspend the cell pellet (1×10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate for at least 2 hours at -20°C (can be stored for weeks).
- **Rehydration:** Centrifuge the fixed cells to remove ethanol. Wash the pellet twice with cold PBS.
- **Staining:** Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (PI, e.g., 50 $\mu\text{g/mL}$) and RNase A (e.g., 100 $\mu\text{g/mL}$) in PBS. The RNase A is crucial to prevent staining of double-stranded RNA.
- **Incubation:** Incubate for 30 minutes at room temperature, protected from light.
- **Flow Cytometry:** Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm or 561 nm laser and collect fluorescence emission at ~610 nm.
- **Data Analysis:** Use cell cycle analysis software to model the DNA content histogram and calculate the percentage of cells in G0/G1, S, and G2/M phases.





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